REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH:22]([O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH3:63])=[O:46])[CH2:23][O:24][C:25]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])=[O:26])=[O:19].CCCCCCCC/C=C\CCCCCCCC(OCC(COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCC/C=C\CCCCCCCC)=O)=O.[Na]>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH:22]([O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH3:63])=[O:46])[CH2:23][O:24][C:25]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])=[O:26])=[O:19] |f:0.1,^1:126|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
|
Name
|
HOSO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tocopherols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
mono- and diglyceride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacetyl tartaric acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
homogenized at 2000+500 PSI
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dispersed in skim milk
|
Type
|
CUSTOM
|
Details
|
to produce a final protein level in the milk of 4.2% by weight
|
Type
|
CUSTOM
|
Details
|
Menhaden fish oil that had been isolated
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
ADDITION
|
Details
|
Fish oil was diluted with either 5 parts by weight of the HOSO or 2 parts by weight of AMF or 2 parts by weight POSO
|
Type
|
ADDITION
|
Details
|
The first of these blends containing fish oil
|
Type
|
ADDITION
|
Details
|
diluted with liquid HOSO (500 mg HOSO+100 mg fish oil providing 32 mg EPA+DHA per 8 fl oz serving of milk)
|
Type
|
ADDITION
|
Details
|
was dispersed directly into the skim milk
|
Type
|
ADDITION
|
Details
|
mixing (Turrax blender at 4000 rpm)
|
Type
|
CUSTOM
|
Details
|
The other two skim milk preparations required preparation of aqueous pre-emulsions in which 2 parts of the solid fats, POSO or AMF
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
ADDITION
|
Details
|
These emulsions were added to the skim milk with medium shear agitation, in amounts sufficient
|
Type
|
CUSTOM
|
Details
|
for providing 32 mg EPA+DHA per 8 oz
|
Type
|
CUSTOM
|
Details
|
stored refrigerated at 40° F. in both 12 oz white PETE plastic bottles and also in transparent bottles
|
Type
|
TEMPERATURE
|
Details
|
in the dark or under cool white fluorescent lighting
|
Type
|
WAIT
|
Details
|
Sensory testing of these milks was performed over 15 days of storage
|
Duration
|
15 d
|
Type
|
CUSTOM
|
Details
|
resulted in fishy
|
Type
|
WAIT
|
Details
|
More specifically, off-flavors were first detected on day
|
Type
|
ADDITION
|
Details
|
8 for milk containing fish oil that
|
Type
|
ADDITION
|
Details
|
had been diluted 6-fold with HOSO
|
Type
|
WAIT
|
Details
|
Subsequently, off-flavors were detected on day
|
Type
|
ADDITION
|
Details
|
11 for fish oil diluted only 3-fold with AMF
|
Type
|
ADDITION
|
Details
|
finally on day 13 for fish oil diluted only 3-fold with POSO
|
Type
|
CUSTOM
|
Details
|
by fluorescent lighting (11 and 13 days stability compared to 8 days)
|
Duration
|
8 d
|
Type
|
CONCENTRATION
|
Details
|
the concentration (@ 33% by weight) with the AMF and POSO Oxidative Stabilization Fats
|
Reaction Time |
3 s |
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH:22]([O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH3:63])=[O:46])[CH2:23][O:24][C:25]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])=[O:26])=[O:19].CCCCCCCC/C=C\CCCCCCCC(OCC(COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCC/C=C\CCCCCCCC)=O)=O.[Na]>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH:22]([O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH3:63])=[O:46])[CH2:23][O:24][C:25]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43])=[O:26])=[O:19] |f:0.1,^1:126|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
|
Name
|
HOSO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tocopherols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
mono- and diglyceride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacetyl tartaric acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
homogenized at 2000+500 PSI
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dispersed in skim milk
|
Type
|
CUSTOM
|
Details
|
to produce a final protein level in the milk of 4.2% by weight
|
Type
|
CUSTOM
|
Details
|
Menhaden fish oil that had been isolated
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
ADDITION
|
Details
|
Fish oil was diluted with either 5 parts by weight of the HOSO or 2 parts by weight of AMF or 2 parts by weight POSO
|
Type
|
ADDITION
|
Details
|
The first of these blends containing fish oil
|
Type
|
ADDITION
|
Details
|
diluted with liquid HOSO (500 mg HOSO+100 mg fish oil providing 32 mg EPA+DHA per 8 fl oz serving of milk)
|
Type
|
ADDITION
|
Details
|
was dispersed directly into the skim milk
|
Type
|
ADDITION
|
Details
|
mixing (Turrax blender at 4000 rpm)
|
Type
|
CUSTOM
|
Details
|
The other two skim milk preparations required preparation of aqueous pre-emulsions in which 2 parts of the solid fats, POSO or AMF
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
ADDITION
|
Details
|
These emulsions were added to the skim milk with medium shear agitation, in amounts sufficient
|
Type
|
CUSTOM
|
Details
|
for providing 32 mg EPA+DHA per 8 oz
|
Type
|
CUSTOM
|
Details
|
stored refrigerated at 40° F. in both 12 oz white PETE plastic bottles and also in transparent bottles
|
Type
|
TEMPERATURE
|
Details
|
in the dark or under cool white fluorescent lighting
|
Type
|
WAIT
|
Details
|
Sensory testing of these milks was performed over 15 days of storage
|
Duration
|
15 d
|
Type
|
CUSTOM
|
Details
|
resulted in fishy
|
Type
|
WAIT
|
Details
|
More specifically, off-flavors were first detected on day
|
Type
|
ADDITION
|
Details
|
8 for milk containing fish oil that
|
Type
|
ADDITION
|
Details
|
had been diluted 6-fold with HOSO
|
Type
|
WAIT
|
Details
|
Subsequently, off-flavors were detected on day
|
Type
|
ADDITION
|
Details
|
11 for fish oil diluted only 3-fold with AMF
|
Type
|
ADDITION
|
Details
|
finally on day 13 for fish oil diluted only 3-fold with POSO
|
Type
|
CUSTOM
|
Details
|
by fluorescent lighting (11 and 13 days stability compared to 8 days)
|
Duration
|
8 d
|
Type
|
CONCENTRATION
|
Details
|
the concentration (@ 33% by weight) with the AMF and POSO Oxidative Stabilization Fats
|
Reaction Time |
3 s |
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |